molecular formula C20H35NO2 B610560 Rosiptor CAS No. 782487-28-9

Rosiptor

Numéro de catalogue B610560
Numéro CAS: 782487-28-9
Poids moléculaire: 321.505
Clé InChI: MDEJTPWQNNMAQF-BVMLLJBZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rosiptor, also known as AQX-1125, is a selective and orally active phosphatase SHIP1 activator . It has been used in trials studying the treatment of COPD, Atopic Dermatitis, Interstitial Cystitis, and Bladder Pain Syndrome . The molecular formula of Rosiptor is C20H35NO2 .


Molecular Structure Analysis

The molecular structure of Rosiptor is characterized by its molecular formula C20H35NO2 and a molecular weight of 321.5 g/mol . The IUPAC name of Rosiptor is (1 S ,3 S ,4 R )-4- [ (3 aS ,4 R ,5 S ,7 aS )-4- (aminomethyl)-7 a -methyl-1-methylidene-3,3 a ,4,5,6,7-hexahydro-2 H -inden-5-yl]-3- (hydroxymethyl)-4-methylcyclohexan-1-ol .

Applications De Recherche Scientifique

  • Diabetes and Insulin Sensitivity : Rosiglitazone is a powerful insulin sensitizer, but its serious toxicities have restricted its widespread clinical use. It functions as a high-affinity ligand for PPARγ, a nuclear receptor predominantly in adipocytes, and has direct effects on gene transcription. This mechanism is significant for understanding and developing anti-diabetic drugs (Step et al., 2014).

  • Cancer Treatment and Mechanisms : Rosiglitazone has shown significant anticancer effects on various human malignant tumor cells. It can exert anticancer effects through PPARγ-dependent or independent pathways, including apoptosis induction, inhibition of cell proliferation and cancer metastasis, and autophagy induction (Dang et al., 2018).

  • Cognitive Function in Diabetes : In type 2 diabetic mice, intracerebroventricular administration of Rosiglitazone significantly improved memory and synaptic plasticity. The treatment increased brain-derived neurotrophic factor (BDNF) in treated mice, suggesting a novel PPARγ-BDNF molecular signaling mechanism as a potential therapeutic target for cognitive impairment (Kariharan et al., 2015).

  • Cardiovascular Risks : Rosiglitazone has been associated with an increased risk of myocardial infarction and death from cardiovascular causes. This finding is significant as it challenges the cardiovascular safety profile of the drug, raising concerns for its use in treating type 2 diabetes (Nissen & Wolski, 2007).

  • Impact on Bone Formation : Rosiglitazone treatment in mice resulted in significant bone loss. This effect was observed through decreased bone formation rate and increased fat content in bone marrow, suggesting adverse skeletal effects that could be relevant for human treatments (Rzońca et al., 2004).

Propriétés

IUPAC Name

(1S,3S,4R)-4-[(3aS,4R,5S,7aS)-4-(aminomethyl)-7a-methyl-1-methylidene-3,3a,4,5,6,7-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO2/c1-13-4-5-17-16(11-21)18(7-9-19(13,17)2)20(3)8-6-15(23)10-14(20)12-22/h14-18,22-23H,1,4-12,21H2,2-3H3/t14-,15+,16+,17+,18+,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEJTPWQNNMAQF-BVMLLJBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1CO)O)C2CCC3(C(C2CN)CCC3=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@H](C[C@@H]1CO)O)[C@H]2CC[C@]3([C@H]([C@@H]2CN)CCC3=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rosiptor

CAS RN

782487-28-9
Record name Rosiptor [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0782487289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AQX-1125
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13012
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ROSIPTOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R5034F862
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
21
Citations
P Tam, D Scholl, J Toews, C Harwig… - The Journal of …, 2018 - auajournals.org
MP39-13 AN OPEN-LABEL, TWO-PART, SEQUENTIAL DOSE STUDY ASSESSING THE ABSOLUTE BIOAVAILABILITY, MASS BALANCE, AND RECOVERY FOR [1 Page 1 increased …
Number of citations: 0 www.auajournals.org
P Abreu-Mendes, R Pinto, PD Oliveira - Current Bladder Dysfunction …, 2020 - Springer
… Rosiptor was well tolerated, with a total of 4 patients abandoning treatment due to AE… Rosiptor 100 mg, 200 mg, or placebo for 12 weeks [19•]. No difference was seen between Rosiptor …
Number of citations: 1 link.springer.com
Y Feng, T Li, C Xing, C Wang, Y Duan… - Cell biology …, 2021 - Wiley Online Library
… To further investigate the role of SHIP1, agonist (Rosiptor) and inhibitor (3AC) were included. The results showed that Rosiptor could exert a similar and even stronger effect on miR-330 …
Number of citations: 6 onlinelibrary.wiley.com
P Mobasher, MH Seradj, J Raffi, M Juhasz… - Journal of …, 2018 - Taylor & Francis
… Rosiptor (AQX-1125) is a candidate activator of SHIP1 [68]. Unfortunately, a recent RCT evaluating the efficacy and safety of AQX-1125 (NCT02324972) did not prove its efficacy in mild …
Number of citations: 17 www.tandfonline.com
W Dempke, P Uciechowski, K Fenchel, T Chevassut - Oncology, 2018 - karger.com
… received rosiptor in 8 completed clinical trials. Results have demonstrated that rosiptor has … In addition, rosiptor has also been shown to inhibit bleomycin-induced pulmonary fibrosis …
Number of citations: 57 karger.com
TC Chamberlain, ST Cheung, JSJ Yoon, A Ming-Lum… - Iscience, 2020 - cell.com
… Rosiptor to bind to SHIP1 in our BLI assay (Figures 7B and S3). We found AQX-1125/Rosiptor … (A) Structures of ZPR-MN100 and its derivative ZPR-151 and AQX-1125/Rosiptor. (B) …
Number of citations: 15 www.cell.com
BP Kaufman, AF Alexis - Current Allergy and Asthma Reports, 2018 - Springer
Purpose of Review Biologics and small molecules are key therapeutic options in the treatment of chronic immunologic and allergic skin conditions. By directly targeting innate and …
Number of citations: 10 link.springer.com
KK Mudnakudu-Nagaraju, MM Mohan… - Advanced Drug Delivery …, 2022 - Springer
… AQX-1125 or Rosiptor represents a new type drug that activates SHIP1 (Src Homology 2-containing Inositol-5′- Phosphatase 1) pathway by preventing IP3 (Inositol triphosphate) …
Number of citations: 2 link.springer.com
A Greiman, L Cox - Current Bladder Dysfunction Reports, 2019 - Springer
Purpose of Review Current literature regarding pharmacotherapy treatment strategies available for the management of interstitial cystitis/bladder pain syndrome (IC/BPS) will be …
Number of citations: 4 link.springer.com
B Peyronnet, BM Brucker, MC Michel - European Urology Focus, 2018 - Elsevier
Context Pharmacological treatment is a cornerstone in the management of patients with lower urinary tract symptoms (LUTS). Objective To review emerging evidence in the medical …
Number of citations: 29 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.